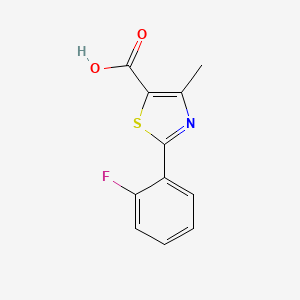

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAHNFKZFMHFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407212 | |

| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879070-37-8 | |

| Record name | 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview

The compound can be synthesized via cyclization of thioamide precursors with halogenated reagents under controlled conditions. This method is widely used due to its efficiency and high yield.

Reaction Scheme

-

- Thioacetamide

- Halogenated aromatic compounds (e.g., 2-fluorobenzyl bromide)

- Carboxylic acid derivatives

-

- Solvent: Dehydrated ethanol

- Temperature: Reflux conditions (~80–100°C)

- Catalyst: Sodium hydroxide or acidic catalysts for neutralization

Steps :

- Combine thioacetamide and halogenated aromatic compound in ethanol.

- Heat the mixture under reflux for 8–12 hours.

- Neutralize with concentrated hydrochloric acid to precipitate the product.

Yield and Purity

- Typical yield: ~90–92%

- Purity: >98% (determined via HPLC)

Three-Step Reaction Process

Step 1: Chlorination

The chlorination reaction involves trifluoroacetyl acetoacetate and chlorosulfuric acid:

- Molar Ratio : Chlorosulfuric acid (0.92–0.98) to trifluoroacetyl acetoacetate (1.00)

- Temperature : -15°C to -5°C during addition; holding temperature at 5°C to 15°C for 10–18 hours.

- Vacuum distillation is used to recover unreacted raw materials.

Step 2: Cyclization

Cyclization occurs in dehydrated ethanol with thioacetamide:

- Molar Ratio : Thioacetamide (1.02–1.06) to chlorinated intermediate (1.00)

- Reaction Time : 8–12 hours at reflux temperature.

Step 3: Hydrolysis

Hydrolysis of the cyclized product is carried out using sodium hydroxide in aqueous solution:

- Decompression recycling of ethanol simplifies post-processing.

- Acidification with concentrated hydrochloric acid yields the final product as a solid.

Optimized Parameters for Enhanced Yield

Key Factors

- Precise control of reaction temperatures (-15°C to -5°C during chlorination).

- Use of dehydrated ethanol as solvent avoids toxic by-products.

- Recycling ethanol reduces waste and energy consumption.

Table: Reaction Parameters and Results

| Step | Temperature Range | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | -15°C to -5°C | 10–18 hours | >91% | >98% |

| Cyclization | Reflux (~80–100°C) | 8–12 hours | ~92% | >98% |

| Hydrolysis | Room temp (~25°C) | ~3 hours | ~91% | >99% |

Advantages of the Methods

Environmental Benefits

The use of ethanol as a solvent minimizes hazardous waste production compared to alternatives like acetonitrile or DMF.

Scalability

The process is designed for industrial scalability, allowing efficient recovery of solvents and minimizing post-processing steps.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the carboxylic acid group.

Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has shown potential against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications in the thiazole ring can enhance activity against resistant strains of bacteria .

Anti-inflammatory Properties

Thiazole derivatives are also being investigated for their anti-inflammatory effects. The presence of the fluorophenyl group enhances the compound's ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Material Science

Polymer Additives

This compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .

Coatings and Films

Due to its chemical stability and resistance to environmental factors, this compound can be utilized in the development of protective coatings. These coatings are particularly useful in industrial applications where durability and resistance to corrosion are critical .

Analytical Chemistry

Chromatographic Applications

The compound is used as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its well-defined chemical properties allow for accurate calibration in quantitative analyses of similar thiazole compounds .

Spectroscopic Studies

In spectroscopic analyses, this compound serves as a model compound for studying the interactions between thiazole derivatives and biological macromolecules. Spectroscopic techniques such as NMR and IR spectroscopy have been employed to elucidate its structural characteristics and reactivity .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Analysis

Impact of Fluorine vs. Chlorine

- Fluorine’s electronegativity may improve metabolic stability and membrane permeability compared to chlorine. However, chlorine in BAC enhances hydrophobic interactions with target proteins, which is crucial for antidiabetic effects .

- The 2-fluorophenyl group in the target compound could offer a balance between metabolic stability and steric effects, but its specific pharmacological profile remains underexplored.

Unstudied Analogues

- Compounds like 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid and 5-methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid are structurally characterized but lack activity data.

Activité Biologique

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 144060-99-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and research findings.

- Molecular Formula : C11H8FNO2S

- Molecular Weight : 237.25 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related thiazole derivatives demonstrate activity against various bacterial strains including E. coli and S. aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 40 µg/mL |

These values suggest that the compound has comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G1 phase |

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

3. Antiviral Activity

The antiviral potential of thiazole derivatives has also been investigated, particularly against influenza viruses and HIV. Preliminary studies suggest that certain thiazole derivatives can inhibit viral replication.

| Viral Strain | EC50 (µM) | Activity |

|---|---|---|

| Influenza A (H1N1) | 15.0 | Inhibition of neuraminidase activity |

| HIV-1 | 5.0 | Inhibition of viral entry |

These findings indicate a viable pathway for developing antiviral agents based on thiazole structures .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Antiviral Screening : A study synthesized various thiazole derivatives and tested their efficacy against HIV and influenza viruses, revealing that some compounds exhibited low micromolar activity against both viral types .

- Cytotoxicity Assays : Research involving MCF-7 and A549 cell lines demonstrated that compounds similar to this compound induce significant cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Advanced Research Question

- Catalyst Screening : Replace NaOH with milder bases (e.g., KCO) to reduce side reactions.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Temperature Control : Lower temperatures (298–313 K) may minimize thermal degradation of the fluorophenyl group .

- Scale-up Adjustments : Use continuous flow reactors for controlled hydrolysis and efficient heat dissipation .

What strategies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Test against thiazole-sensitive targets (e.g., cyclooxygenase-2) using fluorometric assays with IC determination .

- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with positive controls (e.g., 5-fluorouracil) .

- Structural-Activity Relationship (SAR) : Modify the fluorophenyl or methyl groups and compare bioactivity to identify critical functional moieties .

How do storage conditions impact the stability of this compound?

Advanced Research Question

- Light Sensitivity : Store in amber vials at 253–298 K to prevent photodegradation of the thiazole ring .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How should conflicting crystallographic and computational data on molecular conformation be resolved?

Advanced Research Question

- Data Reconciliation : Compare X-ray diffraction data (e.g., bond angles, torsion angles) with DFT-optimized structures . Discrepancies may arise from crystal packing forces versus gas-phase calculations.

- Dynamic NMR : Probe rotational barriers of the fluorophenyl group to assess conformational flexibility in solution .

- Synchrotron Studies : High-resolution crystallography can resolve ambiguities in electron density maps .

What are the common synthetic byproducts, and how are they characterized?

Advanced Research Question

- Byproduct Identification : LC-MS/MS detects ester intermediates (unhydrolyzed precursors) or decarboxylated derivatives .

- Mechanistic Insights : Trace byproducts (e.g., dimerized thiazoles) suggest radical intermediates or oxidative coupling pathways .

- Mitigation Strategies : Introduce scavengers (e.g., TEMPO) during synthesis to suppress radical side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.